molecular formula C6H7Cl3N2O B1396362 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-17-2

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1396362
CAS No.: 1338495-17-2
M. Wt: 229.5 g/mol
InChI Key: ZAFWLEBYKKUUBH-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol is a chemical compound characterized by the presence of a trichloromethyl group attached to an ethanol backbone, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1-methyl-1H-pyrazole with trichloroacetaldehyde in the presence of a suitable base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Base: Sodium hydroxide or potassium carbonate

The reaction proceeds through the nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of trichloroacetaldehyde, followed by proton transfer and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanone

    Reduction: 2,2-Dichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol or 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can participate in electrophilic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]propanamide

Uniqueness

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol is unique due to the combination of its trichloromethyl and pyrazole moieties, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,2,2-trichloro-1-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFWLEBYKKUUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212946
Record name 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-17-2
Record name 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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